N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine
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Overview
Description
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine typically involves the reaction of 2-mercaptobenzothiazole with morpholine under specific conditions. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethylformamide (DMF) solvent . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves multicomponent reactions, microwave irradiation, and one-pot synthesis techniques . These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The benzothiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound can inhibit the activity of enzymes essential for bacterial cell wall synthesis . In anticancer applications, it can interfere with cell signaling pathways, leading to apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiazole derivatives such as:
- 2-Aminobenzothiazole
- 2-Mercaptobenzothiazole
- N-(1,3-Benzothiazol-2-yl)-arylamides
Uniqueness
N-[(1,3-Benzothiazol-2-yl)sulfanyl]morpholin-2-amine is unique due to its specific structure, which combines the benzothiazole ring with a morpholine moiety.
Properties
CAS No. |
63504-14-3 |
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Molecular Formula |
C11H13N3OS2 |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-ylsulfanyl)morpholin-2-amine |
InChI |
InChI=1S/C11H13N3OS2/c1-2-4-9-8(3-1)13-11(16-9)17-14-10-7-12-5-6-15-10/h1-4,10,12,14H,5-7H2 |
InChI Key |
HMRVCGNVEXCVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)NSC2=NC3=CC=CC=C3S2 |
Origin of Product |
United States |
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